Tautomer-Driven H-Bond Donor/Acceptor Shift
The target compound exists predominantly as the 4-oxo-1,4-dihydro tautomer (2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid), as reflected by its IUPAC designation [1]. This tautomeric preference increases the hydrogen-bond acceptor count to 4 (vs. 3 for 2-methylquinoline-8-carboxylic acid) while maintaining 2 hydrogen-bond donors, a unique donor/acceptor ratio that impacts solubility and target recognition [1][2].
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 4 H-bond acceptors, 2 H-bond donors |
| Comparator Or Baseline | 2-Methylquinoline-8-carboxylic acid: 3 H-bond acceptors, 1 H-bond donor |
| Quantified Difference | +1 acceptor, +1 donor |
| Conditions | Computed molecular properties from PubChem (Cactvs 3.4.6.11); tautomer assignment per IUPAC |
Why This Matters
An additional hydrogen-bond acceptor directly influences aqueous solubility and the geometry of intermolecular interactions with biological targets or co-crystal formers, making the compound a better candidate for projects requiring specific H-bond patterns.
- [1] PubChem Compound Summary CID 905570, 4-Hydroxy-2-methylquinoline-8-carboxylic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary CID 8755, 2-Methylquinoline-8-carboxylic acid. National Center for Biotechnology Information (2025). View Source
